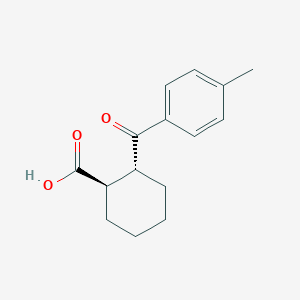

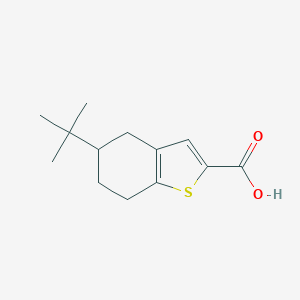

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

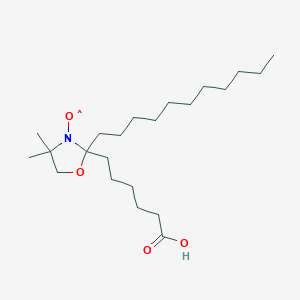

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring. The tert-butyl group attached to the fifth position and the carboxylic acid group at the second position indicate that the compound has been modified with additional functional groups that could affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of related tert-butyl esters of heterocyclic carboxylic acids, including benzothiophene-5-carboxylic acid, has been described using tert-butyl trichloroacetimidate as a reagent to access the ester derivatives . This method provides a convenient route to synthesize the tert-butyl esters of various carboxylic acids. Another related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent . This indicates that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For instance, the structure of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was confirmed by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the crystal structure of (4-tert-butylphenyl)acetic acid was determined, showing that the carboxylic acid group is almost perpendicular to the benzene ring, and the tert-butyl unit is disordered over two sites . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions.

Chemical Reactions Analysis

The reactivity of tert-butyl esters in chemical reactions has been explored in various studies. For example, tert-butyl esters have been used as intermediates in the synthesis of orthogonally protected boronic acid analogs of amino acids . Additionally, benzothiazepine derivatives have been synthesized through Michael condensation involving tert-butyl-substituted compounds . These studies suggest that the tert-butyl group can influence the reactivity of the molecule and can be involved in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds have been studied to some extent. For example, the crystal structure analysis of (4-tert-butylphenyl)acetic acid provides insights into the solid-state properties such as hydrogen bonding and molecular packing . The thermal, X-ray, and DFT analyses of tert-butyl-substituted thienopyridine dicarboxylates offer information on their stability and electronic properties . These properties are important for the potential application of these compounds in various fields, including material science and catalysis.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo [1,5-a]pyridine

- Application Summary : This compound is synthesized through an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This process yields a (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane intermediate, which undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

- Methods of Application : The synthesis involves an S N 2 reaction followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

- Results or Outcomes : This one-pot process yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in a 78% yield .

-

First Synthesis of tert-Butyl-Substituted [1,2,4]Triazino[5,6-b]Indole-3-Thiols and Indolo[2,3-b]Quinoxalines

- Application Summary : The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

- Methods of Application : The synthesis involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results or Outcomes : The molecular structures of these newly synthesized compounds were elucidated based on elemental analysis and spectral data .

Eigenschaften

IUPAC Name |

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSYCTWGBTXSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396743 | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

CAS RN |

126231-22-9 | |

| Record name | 5-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126231-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)